

2-(1-Cyclopropylethylidene)malononitrile: Structural Analysis & Synthetic Utility

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Compound of Interest

Compound Name:	2-(1-Cyclopropylethylidene)malononitrile
CAS No.:	17407-30-6
Cat. No.:	B170926

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Executive Summary

2-(1-Cyclopropylethylidene)malononitrile (CAS: 17407-30-6) is an electrophilic alkylidene malononitrile derivative characterized by a highly polarized exocyclic double bond. It serves as a strategic building block in drug discovery, primarily for introducing the cyclopropyl pharmacophore—a motif known to enhance metabolic stability and potency in bioactive molecules.^[1] This guide analyzes its molecular architecture, validated synthetic protocols, and reactivity profile as a Michael acceptor in heterocyclic construction.

Molecular Structure & Properties

Physicochemical Profile

The molecule features a "push-pull" alkene system where the electron-withdrawing dicyanomethylene group polarizes the

-bond, making the

-carbon highly susceptible to nucleophilic attack. The cyclopropyl group introduces significant ring strain (~27.5 kcal/mol) and steric bulk, influencing both the reactivity and the binding trajectory of downstream derivatives.[1]

Property	Data
IUPAC Name	2-(1-cyclopropylethylidene)propanedinitrile
CAS Number	17407-30-6
Molecular Formula	C H N
Molecular Weight	132.16 g/mol
LogP (Predicted)	~1.76
H-Bond Acceptors	2 (Nitrile nitrogens)
Rotatable Bonds	1 (C-C bond between ethylidene and cyclopropyl)
Topological Polar Surface Area	47.6 Å

Spectroscopic Diagnostics

While experimental data varies by solvent, the following diagnostic signals are characteristic of the core scaffold:

- ¹H NMR (CDCl₃, 400 MHz):
 - ~1.0–1.4 ppm (m, 4H): Cyclopropyl methylene protons (distinctive roof effect).
 - ~2.3–2.5 ppm (s, 3H): Methyl group attached to the -carbon (deshielded by the alkene).
 - ~3.0–3.5 ppm (m, 1H): Cyclopropyl methine proton.

- C NMR (CDCl₃, 100 MHz):
 - ~170–180 ppm:
 - Carbon (C=C), highly deshielded.
 - ~80–90 ppm:
 - Carbon (C=C(CN))
 - ~112–114 ppm: Nitrile carbons (C≡N).
 - ~15–20 ppm: Cyclopropyl and Methyl carbons.
- IR (ATR):
 - ~2220–2230 cm⁻¹: Strong C≡N stretching (conjugated).
 - ~1580–1600 cm⁻¹: C=C alkene stretching.

Synthetic Protocol

The industrial standard for synthesis is the Knoevenagel Condensation of cyclopropyl methyl ketone with malononitrile. This reaction is thermodynamically driven by the formation of the conjugated system and water removal.

Validated Laboratory Protocol

- Reaction Type: Knoevenagel Condensation^{[2][3][4][5]}

- Scale: 10 mmol
- Yield: 85–96%

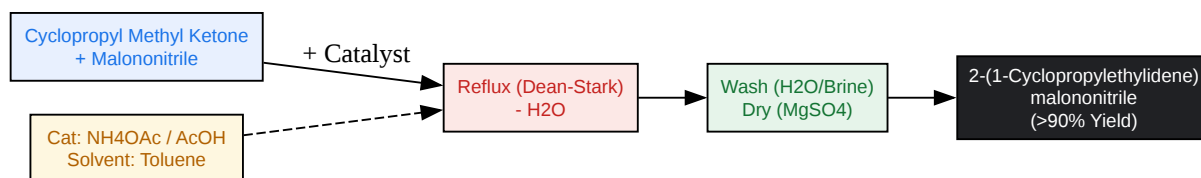
Reagents:

- Cyclopropyl methyl ketone (1.0 equiv)
- Malononitrile (1.0–1.1 equiv)
- Catalyst: Ammonium Acetate (NH
OAc, 0.1 equiv) + Glacial Acetic Acid (0.2 equiv)
- Solvent: Toluene or Benzene (for azeotropic water removal)

Step-by-Step Methodology:

- Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
- Charging: Add cyclopropyl methyl ketone (841 mg, 10 mmol), malononitrile (726 mg, 11 mmol), NH
OAc (77 mg, 1 mmol), and acetic acid (120 mg, 2 mmol) to 20 mL of toluene.
- Reflux: Heat the mixture to vigorous reflux (oil bath ~130°C). Monitor water collection in the Dean-Stark trap.
- Monitoring: Reaction is typically complete within 3–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the ketone.
- Workup: Cool to room temperature. Wash the organic phase with water (2 x 10 mL) and brine (1 x 10 mL).
- Purification: Dry over anhydrous MgSO
, filter, and concentrate under reduced pressure. The crude oil often solidifies upon standing or can be recrystallized from ethanol/hexane if high purity is required.

Synthesis Workflow Diagram



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Caption: Figure 1. Standard Knoevenagel condensation workflow for the synthesis of the target molecule.

Reactivity & Applications in Drug Discovery

The "Push-Pull" Reactivity

The molecule functions as a potent Michael acceptor. The dicyano group pulls electron density, creating a partial positive charge on the

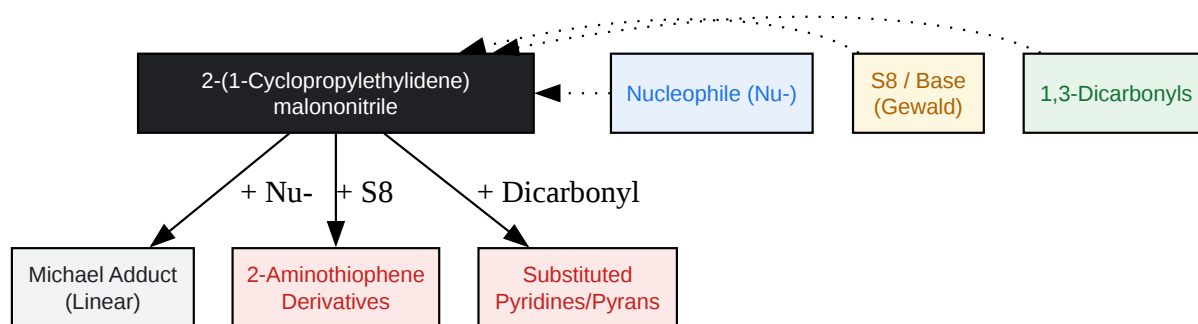
-carbon. Nucleophiles (amines, thiols, carbanions) attack this position, often followed by cyclization.

Heterocycle Construction

This intermediate is a gateway to diverse bioactive scaffolds.

- Thiophene Synthesis (Gewald Reaction): Reaction with elemental sulfur and a base yields 2-aminothiophenes, a scaffold found in antipsychotics (e.g., Olanzapine analogs).
- Pyridine/Pyran Synthesis: Reaction with enolizable ketones or active methylenes produces substituted pyridines or pyrans, often used as kinase inhibitors.
- Cyclopropyl Pharmacophore: The cyclopropyl group is metabolically robust (blocking -oxidation) and rigidifies the structure, potentially improving potency (e.g., as seen in Nevirapine or Ciprofloxacin derivatives).

Reaction Pathway Diagram



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Caption: Figure 2. Divergent synthetic pathways: Michael addition and cyclization to bioactive heterocycles.[6]

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